molecular formula C9H6ClNO2S B1462988 Methyl 2-chlorobenzo[d]thiazole-6-carboxylate CAS No. 90792-69-1

Methyl 2-chlorobenzo[d]thiazole-6-carboxylate

Cat. No.: B1462988
CAS No.: 90792-69-1
M. Wt: 227.67 g/mol
InChI Key: HSTWZXJDEICJAL-UHFFFAOYSA-N
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Description

“Methyl 2-chlorobenzo[d]thiazole-6-carboxylate” is a chemical compound with the CAS Number: 90792-69-1 . It has a molecular weight of 227.67 . The IUPAC name for this compound is methyl 2-chloro-1,3-benzothiazole-6-carboxylate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H6ClNO2S/c1-13-8(12)5-2-3-6-7(4-5)14-9(10)11-6/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a melting point of 131℃ . The compound is stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Building Blocks in Drug Discovery

  • Methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates, related to Methyl 2-chlorobenzo[d]thiazole-6-carboxylate, are used as building blocks in drug discovery. They offer the possibility to explore the chemical space around the molecule, particularly as a ligand for targeted drug development (Durcik et al., 2020).

Antimicrobial Agent

  • Derivatives of benzo[d]thiazole, similar to this compound, have been prepared and evaluated for their antimicrobial activities. These compounds have shown moderate to excellent activity against various bacterial and fungal strains (B'Bhatt & Sharma, 2017).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Mechanism of Action

Target of Action

Methyl 2-chlorobenzo[d]thiazole-6-carboxylate is a chemical compound that has been studied for its potential pharmacological properties Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

Based on the action of similar compounds, it may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins . This could potentially result in anti-inflammatory and analgesic effects .

Biochemical Pathways

The compound may affect the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound could disrupt this pathway, reducing the production of these inflammatory mediators .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .

Result of Action

The potential anti-inflammatory and analgesic effects of this compound could result from its inhibition of prostaglandin production

Action Environment

The action of this compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and therefore its absorption and distribution. Additionally, the presence of other drugs could impact its action, particularly if they also interact with COX enzymes or cytochrome P450 enzymes .

Properties

IUPAC Name

methyl 2-chloro-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c1-13-8(12)5-2-3-6-7(4-5)14-9(10)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTWZXJDEICJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677259
Record name Methyl 2-chloro-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90792-69-1
Record name Methyl 2-chloro-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-chloro-1,3-benzothiazole-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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